4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one
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Overview
Description
Wallichinine: is a natural alkaloid compound found in the plant Piper wallichii. It has garnered significant attention due to its potential therapeutic properties, particularly its ability to inhibit platelet aggregation caused by platelet activating factor (PAF) . The compound has a molecular formula of C22H26O5 and a molecular weight of 370.445 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Wallichinine involves several steps, starting from the extraction of the compound from the plant Piper wallichii. The detailed synthetic routes and reaction conditions are not widely documented, but the compound can be isolated using standard extraction and purification techniques such as solvent extraction, chromatography, and crystallization.
Industrial Production Methods: Industrial production of Wallichinine is not well-established due to its natural origin and the complexity of its synthesis. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Wallichinine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize Wallichinine.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Wallichinine may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Wallichinine has a wide range of scientific research applications, including:
Mechanism of Action
Wallichinine exerts its effects primarily by interacting with the ABCB1 transporter, a protein involved in drug efflux in cancer cells. By inhibiting this transporter, Wallichinine increases the intracellular concentration of chemotherapeutic drugs, thereby enhancing their efficacy . Additionally, Wallichinine stimulates the ATPase activity of ABCB1 without altering its expression, further contributing to its ability to reverse multidrug resistance .
Comparison with Similar Compounds
- Kadsurenone
- Denudatin B
- N-isobutyl-deca-trans-2-trans-4-dienamide
- Hancinone D
- Hancinone C
- Galgravin
- Dihydropiperlonguminine
- Crotepoxide
Uniqueness: Wallichinine stands out due to its dual ability to inhibit platelet aggregation and reverse multidrug resistance in cancer cells. This combination of properties is not commonly found in other similar compounds, making Wallichinine a unique and valuable compound for further research and development .
Biological Activity
The compound 4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one , often referred to as a propenylbenzene derivative, exhibits various biological activities that make it a subject of interest in pharmacological research. This article aims to summarize the biological activities of this compound based on recent studies and findings.
Chemical Structure
The compound features a complex structure characterized by multiple methoxy groups and a cyclohexadiene moiety. Its IUPAC name reflects its intricate arrangement, which contributes to its biological properties.
Biological Activity Overview
Research has demonstrated that propenylbenzene derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Various studies have evaluated the antimicrobial potential of propenylbenzene derivatives against pathogenic microorganisms.
- Antioxidant Activity : The ability to scavenge free radicals has been a focal point in assessing the health benefits of these compounds.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
A study conducted by Kurlemann et al. (2023) reported that compounds similar to the target molecule demonstrated significant antimicrobial activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 37 to 124 µg/mL. The presence of methoxy groups was linked to enhanced activity against various strains of bacteria and fungi .
Antioxidant Activity
The antioxidant capacity of propenylbenzene derivatives was assessed using DPPH radical scavenging assays. Compounds with a double bond in their structure exhibited high antiradical activity, with effective concentrations (EC50) between 19 and 31 µg/mL. This suggests that the target compound may possess significant antioxidant properties due to its structural features .
Anticancer Activity
The anticancer potential of the compound was evaluated through various assays against cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .
Detailed Research Findings
Case Studies
In one notable case study, researchers synthesized several derivatives of propenylbenzenes and assessed their biological activities. The study found that modifications on the aromatic ring significantly influenced both antimicrobial and anticancer activities. For instance, the introduction of additional methoxy groups enhanced the efficacy against specific cancer cell lines while maintaining low cytotoxicity towards normal cells .
Properties
IUPAC Name |
4-[1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-14H,1,8H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYZYTYFGUQBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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